molecular formula C9H9NO4 B8546788 MFCD27946742

MFCD27946742

Cat. No.: B8546788
M. Wt: 195.17 g/mol
InChI Key: AXSDHCXVYCQDGW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Based on the nomenclature patterns observed in the evidence (e.g., MDL numbers like MFCD28167899 and MFCD13195646), MDL identifiers typically correspond to entries in chemical databases that catalog molecular formulas, synthesis pathways, and physicochemical properties .

Properties

Molecular Formula

C9H9NO4

Molecular Weight

195.17 g/mol

IUPAC Name

1-(2-hydroxy-3-methyl-4-nitrophenyl)ethanone

InChI

InChI=1S/C9H9NO4/c1-5-8(10(13)14)4-3-7(6(2)11)9(5)12/h3-4,12H,1-2H3

InChI Key

AXSDHCXVYCQDGW-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1O)C(=O)C)[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of MFCD27946742 can be achieved through various organic reactions. One common method involves the nitration of 2-hydroxy-3-methylacetophenone, followed by purification steps. The reaction conditions typically include:

    Nitration: Using a mixture of concentrated nitric acid and sulfuric acid at low temperatures to introduce the nitro group.

    Purification: Recrystallization or chromatography to isolate the desired product.

Industrial Production Methods

Industrial production of such compounds often involves large-scale nitration processes with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

MFCD27946742 can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas and a metal catalyst.

    Substitution: Electrophilic aromatic substitution reactions can occur, where the nitro group can be replaced by other substituents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) or iron powder in acidic conditions.

    Substitution: Halogenation using bromine (Br2) or chlorination using chlorine (Cl2) in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Formation of 2-hydroxy-3-methyl-4-nitrobenzoic acid.

    Reduction: Formation of 2-hydroxy-3-methyl-4-aminophenyl ethanone.

    Substitution: Formation of halogenated derivatives like 2-hydroxy-3-methyl-4-bromo-phenyl ethanone.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential use in drug development and pharmaceutical formulations.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of MFCD27946742 depends on its specific application. In biological systems, it may interact with enzymes or receptors, influencing various biochemical pathways. The hydroxyl and nitro groups can play a crucial role in its reactivity and interaction with molecular targets.

Comparison with Similar Compounds

Molecular and Structural Properties

Table 1 highlights key molecular features of compounds from the evidence, which may share structural motifs with MFCD27946742.

Compound (MDL) Molecular Formula Molecular Weight Key Functional Groups Similarity Basis
MFCD28167899 C₂₇H₃₀N₆O₃ 486.57 Pyrimidine, carbamate Heterocyclic backbone
MFCD13195646 C₆H₅BBrClO₂ 235.27 Boronic acid, halogenated aryl Halogen substitution patterns
MFCD22741544 C₁₇H₁₅FN₈ 350.35 Fluorobenzyl, pyrazolo-pyridine Nitrogen-rich heterocycles

Key Observations :

  • MFCD13195646 features a boronic acid group, commonly used in Suzuki-Miyaura cross-coupling reactions, indicating utility in synthetic chemistry .
  • MFCD22741544 includes a fluorobenzyl moiety, often associated with enhanced bioavailability in drug design .

Physicochemical and Pharmacokinetic Properties

Table 2 compares solubility, lipophilicity (LogP), and absorption parameters.

Compound (MDL) LogPo/w Solubility (mg/ml) GI Absorption BBB Permeation References
MFCD28167899 2.15 (XLOGP3) 0.24 High Yes
MFCD13195646 2.15 (XLOGP3) N/A High No
MFCD22741544 1.64 (MLOGP) N/A Moderate Unreported

Key Observations :

  • MFCD28167899 exhibits high GI absorption and BBB permeability, making it suitable for central nervous system-targeted therapies .
  • MFCD13195646’s boronic acid group may limit BBB penetration due to polarity, aligning with its role in non-biological applications .
  • LogP values across compounds suggest moderate lipophilicity, balancing solubility and membrane permeability.

Key Observations :

  • Palladium-catalyzed cross-coupling is prevalent in synthesizing halogenated aryl compounds (e.g., MFCD13195646) .
  • Carbamate formation in MFCD28167899 requires anhydrous conditions and base catalysis .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.